Isobutylparaben

Formulation science Solubility Preservative selection

Procure Isobutylparaben to harness its 2-3 fold higher organic-phase solubility versus n-butylparaben, ensuring robust antimicrobial efficacy in anhydrous, high-lipid, and W/O emulsion matrices. This branched C4 paraben is a critical component in synergistic preservation blends (e.g., Phenonip™) for superior antifungal and anti-yeast performance. Strategically formulated for markets outside the EU where regulatory conditions permit its distinct solubility and broad-spectrum activity. Strict adherence to regional cosmetic and food regulations is mandatory.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 4247-02-3
Cat. No. B030021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutylparaben
CAS4247-02-3
Synonyms4-Hydroxybenzoic Acid 2-Methylpropyl Ester;  2-Methylpropyl p-Hydroxybenzoate;  Isobutyl 4-Hydroxybenzoate;  Isobutyl p-Hydroxybenzoate;  p-Hydroxybenzoic Acid Isobutyl Ester; 
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(C)COC(=O)C1=CC=C(C=C1)O
InChIInChI=1S/C11H14O3/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9/h3-6,8,12H,7H2,1-2H3
InChIKeyXPJVKCRENWUEJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isobutylparaben (CAS 4247-02-3) Preservative: Technical Specifications and In-Class Positioning


Isobutylparaben (isobutyl 4-hydroxybenzoate, CAS 4247-02-3) is an alkyl ester of p-hydroxybenzoic acid within the paraben family of preservatives. As a C4-branched paraben (molecular weight 194.23 g/mol), it exhibits physicochemical properties intermediate between propylparaben (C3) and butylparaben (C4 linear) [1]. The compound functions as a broad-spectrum antimicrobial agent with particular efficacy against fungi and yeast, operating via disruption of microbial cell membranes and metabolic pathways . Isobutylparaben demonstrates stability across a moderately wide pH range (4–8), making it suitable for diverse formulation matrices including cosmetics, personal care products, and certain food applications where permitted [2]. The branched isobutyl ester structure confers distinct solubility characteristics compared to its linear-chain analogs, a key determinant in preservative selection for specific product matrices.

Why Isobutylparaben (CAS 4247-02-3) Cannot Be Interchanged with Other C3–C4 Parabens Without Performance or Regulatory Consequence


The common practice of substituting one paraben for another based solely on carbon chain length equivalence disregards critical differences in solubility, antimicrobial spectrum, toxicological profile, and regulatory status. Isobutylparaben, with its branched isobutyl ester structure, differs fundamentally from linear-chain analogs such as n-butylparaben (CAS 94-26-8) and propylparaben (CAS 94-13-3) in ways that directly impact formulation performance and compliance [1]. Specifically, isobutylparaben demonstrates enhanced solubility in organic matrices compared to n-butylparaben , distinct endocrine activity profiles including uterotrophic effects shared with butylparaben and benzylparaben but not with propylparaben [2], and a unique regulatory status—banned outright in EU cosmetics (Annex II) while n-butylparaben remains permitted under concentration restrictions (≤0.19% in mixtures) [3]. These differential properties render simple class-based substitution scientifically unsound and potentially non-compliant in regulated markets.

Quantitative Differentiation Evidence for Isobutylparaben (CAS 4247-02-3) Versus Closest Paraben Analogs


Solubility Enhancement in Organic Matrices: Isobutylparaben vs. n-Butylparaben

Isobutylparaben exhibits 2- to 3-fold higher solubility than its linear-chain isomer n-butylparaben (CAS 94-26-8) when incorporated into certain organic matrices . This enhanced solubility is attributed to the branched isobutyl ester structure, which alters intermolecular interactions in non-aqueous systems. The property is particularly relevant for oil-based formulations and emulsified products where preservative partitioning into the aqueous phase must be balanced against sufficient concentration in the organic phase for antimicrobial efficacy. Notably, both compounds share similarly poor intrinsic water solubility—isobutylparaben at 0.035 g/100 mL (25°C) , n-butylparaben at approximately 0.02 g/100 mL (25°C) [1]—indicating that the differential advantage is specific to organic solvent and emulsified systems rather than purely aqueous matrices.

Formulation science Solubility Preservative selection

Differential Endocrine Activity Profile: Uterotrophic Effects in Mammalian Models

In vivo uterotrophic assays in immature rats demonstrate that isobutylparaben induces increased uterine weight, an estrogenic effect shared with n-butylparaben and benzylparaben but notably absent in propylparaben and lower alkyl-chain parabens [1]. This differential endocrine activity profile positions isobutylparaben among the longer-chain/branched parabens with demonstrable in vivo estrogenic effects, whereas propylparaben (CAS 94-13-3), despite also being a C3 paraben, does not produce this specific uterotrophic response [1]. The estrogenic potency of isobutylparaben, while measurable, is reported to be many orders of magnitude lower than that of 17β-estradiol [2]. Additionally, isobutylparaben has been shown to significantly activate rat constitutive androstane receptor (CAR), a nuclear receptor involved in xenobiotic metabolism, a property shared with n-butylparaben [3].

Endocrine disruption Toxicology Safety assessment

Regulatory Status Differentiation: EU Cosmetic Ban vs. Restricted Use of Analogs

Isobutylparaben is explicitly banned from use in cosmetic products within the European Union under Annex II of Regulation (EC) No 1223/2009, alongside isopropylparaben, phenylparaben, benzylparaben, and pentylparaben [1]. In contrast, n-butylparaben (CAS 94-26-8) and propylparaben (CAS 94-13-3) remain permitted in EU cosmetics subject to concentration restrictions—specifically, the sum of their individual concentrations must not exceed 0.19% in the finished product [1]. The United States FDA maintains no federal ban on isobutylparaben, deeming parabens safe at low concentrations, though California's Toxic-Free Cosmetics Act (effective 2025) prohibits isobutylparaben in cosmetics marketed within the state [1]. Japan permits isobutylparaben use with a total paraben concentration limit of ≤1% in finished products [1]. This regulatory divergence creates distinct market access considerations: formulations containing isobutylparaben cannot legally enter the EU cosmetic market regardless of concentration, whereas n-butylparaben and propylparaben can under specified limits.

Regulatory compliance Cosmetic ingredients Market access

Chromosomal Aberration Profile: Isobutylparaben Genotoxicity in Human Lymphocytes

In a 2024 in vitro study using human lymphocyte chromosome aberration assays, isobutylparaben at 250 µg/mL induced a higher number of dicentric chromosomes compared to control, while also producing an increased frequency of acentric fragments at the same concentration [1]. At lower concentrations (62.5 and 125 µg/mL), isobutylparaben induced higher frequencies of necrosis. This genotoxicity profile differs from that of other parabens tested in the same study: benzylparaben (125 and 250 µg/mL) produced increased minute fragments and apoptotic cells; phenylparaben (250 µg/mL) induced chromosome pulverization; isopropylparaben (125 and 250 µg/mL) caused acentric fragments [1]. The study also reported minimum inhibitory concentration (MIC) values for bacteria ranging from 15.62–250 µg/mL and for yeast from 125–500 µg/mL across all tested parabens [1].

Genotoxicity Toxicology Safety pharmacology

Isobutylparaben (CAS 4247-02-3) Application Scenarios Based on Quantitative Differentiation Evidence


Preservation of Emulsified and Oil-Based Formulations Requiring Enhanced Organic-Phase Solubility

Isobutylparaben's 2- to 3-fold higher solubility in organic matrices compared to n-butylparaben makes it particularly suitable for formulations where adequate preservative loading in the oil phase is critical. This includes water-in-oil emulsions, anhydrous oil-based products, and formulations with high lipid content where linear-chain parabens may partition insufficiently into the organic phase. The enhanced solubility facilitates effective antimicrobial concentrations at the oil-water interface and within hydrophobic compartments, reducing the risk of preservative underdosing in non-aqueous regions of the product matrix. Selection of isobutylparaben over n-butylparaben should be considered when formulation stability studies indicate inadequate preservative efficacy attributable to poor organic-phase distribution.

Non-EU Market Formulations Where Branched-Chain Paraben Performance Is Required

Given the EU's outright ban on isobutylparaben in cosmetic products under Annex II of Regulation (EC) 1223/2009 [1], its application is restricted to markets where such prohibitions do not apply. Isobutylparaben remains permitted in United States (no federal ban, though California restriction effective 2025), Japan (≤1% total parabens), and other non-EU jurisdictions [1]. Formulators developing products destined exclusively for these permitted markets may select isobutylparaben to leverage its distinct solubility profile and antimicrobial spectrum. Conversely, products intended for global distribution, particularly those entering the EU market, must avoid isobutylparaben and instead utilize alternative preservatives such as restricted n-butylparaben or propylparaben (≤0.19%) or non-paraben preservation systems.

Synergistic Paraben Blend Preservation Systems

Isobutylparaben is frequently employed as a component in multi-paraben preservation blends, such as Nipastat™ and Phenonip™, where it contributes strong antifungal and anti-yeast activity [2]. In these blends, isobutylparaben complements the antibacterial activity of shorter-chain parabens (methyl-, ethyl-) and the broader-spectrum activity of propyl- and butylparaben. The enhanced solubility of isobutylparaben relative to n-butylparaben contributes to balanced partitioning across aqueous and organic phases within the blend, improving overall preservative efficacy. Such blends are utilized in both leave-on and rinse-off personal care products, including shampoos, creams, and lotions. Formulators should verify blend-specific regulatory compliance in target markets, as EU restrictions on individual components apply cumulatively to finished products.

Food-Grade Preservation in Permitted Jurisdictions

In jurisdictions where isobutylparaben is approved for food use—including Japan, which permits isobutylparaben as a food preservative for specific applications such as soy sauce, vinegar, soft drinks, and fruit sauces—the compound serves as an effective antimycotic agent . The property of being minimally affected by pH variations [3] enables consistent preservative performance across acidic to neutral food matrices, a practical advantage over preservatives with narrow pH efficacy windows. Usage is limited to surface treatment of fruits and vegetables (epidermis only) and specified processed foods. The Japanese standard specifies a maximum usage level of 1.4 times the equivalent of p-hydroxybenzoic acid . It should be noted that JECFA has removed parabens from the Codex food additive list, and regulatory trends indicate increasing restrictions globally [1].

Technical Documentation Hub

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